3-(3,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
CAS No.: 376595-03-8
Cat. No.: VC17943842
Molecular Formula: C24H19Cl2NO4
Molecular Weight: 456.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 376595-03-8 |
|---|---|
| Molecular Formula | C24H19Cl2NO4 |
| Molecular Weight | 456.3 g/mol |
| IUPAC Name | 3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29) |
| Standard InChI Key | QNVHCYWPXIGFGN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Chemical Architecture
The compound’s structure integrates three functional domains:
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A 3,4-dichlorophenyl moiety, which enhances lipophilicity and influences receptor binding.
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An Fmoc-protected amino group, a staple in solid-phase peptide synthesis (SPPS) for temporary amine protection.
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A propionic acid backbone, providing carboxylic acid functionality for conjugation or further derivatization .
The stereochemistry at the α-carbon (C2) is critical. While the parent compound is often referenced without stereochemical specification, its enantiomerically pure analogs, such as (R)-Fmoc-2-Amino-3-(3,4-dichlorophenyl)propionic acid (CAS: 177966-58-4), highlight the importance of chirality in biological activity .
Physicochemical Properties
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Molecular Weight: 456.32 g/mol.
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Solubility: Limited aqueous solubility due to hydrophobic Fmoc and dichlorophenyl groups; typically dissolved in dimethylformamide (DMF) or dichloromethane (DCM) .
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Stability: Sensitive to strong acids/bases, which cleave the Fmoc group. Storage at -20°C under inert atmosphere is recommended.
Table 1: Comparative Analysis of Structural Analogs
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Amino Acid Functionalization: Starting with 3,4-dichlorophenylalanine, the α-amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate) .
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Activation and Coupling: The carboxylic acid is activated using reagents like HOBt/DIC (Hydroxybenzotriazole/Diisopropylcarbodiimide) for peptide bond formation .
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Purification: Reverse-phase HPLC or column chromatography isolates the product ≥95% purity.
Industrial Considerations
Applications in Biochemistry and Medicine
Peptide Synthesis
The Fmoc group’s orthogonality—stable under basic conditions but cleaved by piperidine—makes this compound indispensable in SPPS. For example, it has been used to incorporate dichlorophenyl motifs into antimicrobial peptides, enhancing their membrane permeability .
Drug Discovery
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Kinase Inhibitors: The dichlorophenyl group mimics ATP’s adenine ring, enabling competitive binding in kinase active sites.
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Neuroactive Compounds: Structural analogs modulate GABA-A receptors, showing potential in anxiolytic drug development .
Future Directions and Research Gaps
Stereochemical Optimization
While the racemic mixture is commercially available, enantiopure forms (e.g., D-configuration) could improve target selectivity in CNS drugs .
Hybrid Materials
Conjugation with nanoparticles or dendrimers may enhance delivery in photodynamic therapy, leveraging the dichlorophenyl group’s electron-deficient aromatic system.
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